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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B10831163

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VPC-18005, a novel small molecule
inhibitor of the ERG transcription factor, with other alternatives in the context of its non-toxic
and anti-metastatic properties. The data presented is based on published experimental findings
and aims to offer an objective resource for evaluating VPC-18005's potential in cancer therapy.

Executive Summary

VPC-18005 has emerged as a promising anti-metastatic agent, specifically targeting the
aberrant activity of the ETS-related gene (ERG) transcription factor, a key driver in
approximately 50% of prostate cancers.[1] This compound distinguishes itself by effectively
inhibiting cancer cell migration and invasion without inducing cytotoxicity, a significant
advantage over many conventional chemotherapeutics. This guide presents a comparative
analysis of VPC-18005 against YK-4-279, another ERG inhibitor, highlighting their differential
effects on cell viability and metastatic potential.

Mechanism of Action: Targeting the ERG-ETS
Domain

VPC-18005 functions as a direct antagonist of the ERG protein.[2] It binds to the ETS domain
of ERG, sterically hindering its ability to bind to DNA.[1] This disruption of the ERG-DNA
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interaction effectively inhibits ERG-induced transcription of genes crucial for metastatic
processes, such as those involved in cell migration and invasion.[1][3]
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VPC-18005 directly binds to the ERG-ETS domain, preventing its interaction with DNA and
subsequent transcription of metastasis-promoting genes.

Comparative Performance Data

The following tables summarize the quantitative data comparing the efficacy and toxicity of
VPC-18005 and YK-4-279.

Table 1: Inhibition of ERG-Mediated Transcriptional Activity

Compound Cell Line IC50 (pM)
VPC-18005 PNT1B-ERG 3[3]

VCaP 6[3]

YK-4-279 PNT1B-ERG 5[4]

VCaP 16[4]

Table 2: In Vitro Anti-Metastatic Activity
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Concentration

Compound Assay Cell Line Effect
(M)
Significant
VPC-18005 Migration PNT1B-ERG 5 reduction in cell
migration[4]
) Significant
Invasion
) PNT1B-ERG 5 reduction in
(Spheroid) ) )
invasion[4]
Significant
YK-4-279 Migration PNT1B-ERG 5 reduction in cell
migration[4]
) Significant
Invasion L
] PNT1B-ERG 5 reduction in
(Spheroid) . .
invasion[4]

Table 3: In Vivo Anti-Metastatic Activity (Zebrafish Xenograft Model)

Reduction in

Compound Cell Line Concentration (pM) .
Metastasis (%)
VPC-18005 PNT1B-ERG 1 20-30[1]
10 20-30[1]
VCaP 1 20-30[1]
10 20-30[1]
Significant
YK-4-279 PNT1B-ERG 10 ]
reduction[4]
Significant
VCaP 10
reduction[4]
Table 4: Cytotoxicity Profile
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. . Effect on Cell
Compound Cell Line Concentration (pM) L
Viability
PNT1B-ERG, VCaP, o
VPC-18005 Upto 25 No significant effect[4]
PC3
PNT1B-ERG, VCaP, Inhibition of cell
YK-4-279 25 b
PC3 viability[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate

reproducibility and further investigation.

Cell Viability Assay (MTS Assay)

Cell Seeding: Prostate cancer cells (PNT1B-ERG, VCaP, and PC3) were seeded in 96-well
plates at a density of 5 x 103 cells/well and incubated for 24 hours at 37°C in a 5% CO:
humidified chamber.[5]

Treatment: Cells were treated with various concentrations of VPC-18005 or YK-4-279 (or
DMSO as a vehicle control) and incubated for 72 hours.

MTS Reagent Addition: 20 pl of MTS solution (CellTiter 96® AQueous One Solution
Reagent) was added to each well.[6]

Incubation: Plates were incubated for 1-4 hours at 37°C.[6]

Absorbance Measurement: The absorbance at 490 nm was measured using a microplate
reader.[7]

Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated
control cells.

Cell Migration and Invasion Assays (xCelligence Real-
Time Cell Analysis)
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o Plate Preparation: For invasion assays, the upper chambers of CIM-Plate 16 were coated
with Matrigel. For migration assays, the chambers were left uncoated.[8]

e Cell Seeding: 4 x 10* cells were seeded into the upper chambers in serum-free media.[9]

o Chemoattractant: The lower chambers were filled with complete media containing 10% FBS
as a chemoattractant.[3]

e Treatment: VPC-18005, YK-4-279, or DMSO was added to the upper chambers.

o Real-Time Monitoring: The CIM-Plate 16 was placed in the XxCELLigence RTCA DP
instrument, and cell migration/invasion was monitored in real-time for 24-48 hours by
measuring changes in electrical impedance.[10]

o Data Analysis: The cell index, representing the degree of cell migration/invasion, was plotted
over time.

Spheroid Invasion Assay

e Spheroid Formation: Single-cell suspensions were seeded in ultra-low attachment 96-well
round-bottom plates to form spheroids over 72 hours.[11]

o Embedding: Spheroids were embedded in a 3D matrix of basement membrane extract
(Matrigel).[12]

o Treatment: The matrix was overlaid with media containing VPC-18005, YK-4-279, or DMSO.

e Imaging: Spheroid invasion into the surrounding matrix was monitored and imaged at regular
intervals for up to 7 days.[12]

Data Analysis: The area of invasion was quantified using image analysis software.

Zebrafish Xenograft Metastasis Assay

o Cell Preparation: Human prostate cancer cells (PNT1B-ERG or VCaP) were labeled with a
fluorescent dye.[13]
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» Microinjection: Approximately 200-300 cells were microinjected into the yolk sac of 48 hours
post-fertilization (hpf) zebrafish embryos.[14]

o Treatment: Embryos were transferred to a 96-well plate containing embryo medium with
VPC-18005, YK-4-279, or DMSO.

 Incubation: Embryos were incubated at 33°C for 5 days.[15]

e Imaging and Quantification: The dissemination of fluorescently labeled cancer cells from the
yolk sac to the rest of the embryo's body was visualized and quantified using fluorescence

microscopy.[13]

» Data Analysis: The percentage of embryos with metastatic cells was calculated for each

treatment group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ERG signaling pathway in prostate cancer and the general
experimental workflow for evaluating anti-metastatic compounds.
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The TMPRSS2-ERG gene fusion leads to ERG overexpression, which, through various
signaling pathways, promotes the transcription of genes driving metastasis.
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A stepwise approach is employed to validate anti-metastatic compounds, progressing from in
vitro assays to in vivo models for a comprehensive evaluation of toxicity and efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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